Ferulic acid

Catalog No.
S590568
CAS No.
537-98-4
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferulic acid

CAS Number

537-98-4

Product Name

Ferulic acid

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Solubility

In water, 5.97X10+3 mg/L at 25 °C (est)

Synonyms

(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid;(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid; (E)-4-Hydroxy-3-methoxy-cinnamic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-acrylic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid; (E

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O

Ferulic acid (FA) is a naturally occurring phenolic acid found in various plants, including rice bran, wheat bran, fruits (like oranges, pineapples, and apples), and vegetables (like artichokes, carrots, and beets) []. This molecule has gained significant scientific interest due to its diverse range of potential applications in various research areas.

Antioxidant and Anti-Inflammatory Properties

One of the most studied aspects of ferulic acid is its potent antioxidant activity. FA acts as a free radical scavenger, preventing cellular damage caused by these harmful molecules []. This property is believed to contribute to its anti-inflammatory effects, potentially offering benefits in conditions like chronic inflammatory diseases and neurodegenerative disorders.

Potential in Cancer Research

Studies suggest that ferulic acid might have anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. Additionally, FA might enhance the efficacy of conventional cancer therapies by reducing their side effects []. However, further research is needed to fully understand its potential role in cancer management.

Neuroprotective Effects

Emerging research explores the potential neuroprotective effects of ferulic acid. Studies indicate that FA might improve memory and learning, while also protecting brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. These findings suggest a potential role for FA in preventing or slowing the progression of these debilitating conditions.

Other Potential Applications

Ferulic acid is being investigated for its potential applications in various other areas of scientific research. These include:

  • Cardiovascular health: Studies suggest that FA might improve heart health by reducing blood pressure and cholesterol levels [].
  • Diabetes management: Research indicates that FA might have anti-diabetic properties, potentially improving blood sugar control [].
  • Skin health: Due to its antioxidant and anti-inflammatory properties, FA is used in various cosmetic products for its potential benefits in preventing skin aging and improving wound healing [].

Ferulic acid is a hydroxycinnamic acid, an organic compound found naturally in the cell walls of plants like wheat, rice, fruits (apples, oranges), and vegetables (eggplant) []. Its name originates from the giant fennel, Ferula communis []. Ferulic acid holds significance in scientific research due to its potential antioxidant and anti-inflammatory properties [].


Molecular Structure Analysis

Ferulic acid has the molecular formula C₁₀H₁₀O₄ and a molar mass of 194.18 g/mol []. Its structure consists of a phenolic ring (benzene ring with a hydroxyl group) connected to a propenoic acid chain (three-carbon chain with a double bond and a carboxylic acid group) []. The key features of this structure include:

  • Hydroxyl group (OH): This group contributes to the antioxidant properties of ferulic acid by donating a hydrogen atom to neutralize free radicals [].
  • Double bond (C=C): This unsaturation can participate in various chemical reactions and enhances the molecule's stability [].
  • Carboxylic acid group (COOH): This group allows ferulic acid to form esters and participate in various biological processes [].

Chemical Reactions Analysis

Synthesis

Decomposition

Ferulic acid can degrade under high temperatures or prolonged exposure to light []. The exact decomposition products haven't been extensively studied but likely involve the breakdown of the carboxylic acid group and the double bond.

Other reactions

Ferulic acid can participate in esterification reactions with alcohols to form ferulic acid esters, which are also found in plants []. These esters may have different biological properties compared to ferulic acid itself.


Physical And Chemical Properties Analysis

  • Appearance: Amber colored solid [].
  • Melting point: 168-172 °C (334-342 °F) [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Low solubility in water (0.78 g/L) but soluble in organic solvents like ethanol and methanol [].
  • Stability: Relatively stable under normal storage conditions but can degrade under high temperatures or light exposure [].

The primary mechanism of action of ferulic acid is believed to be its antioxidant activity. Ferulic acid can scavenge free radicals, thereby preventing them from damaging cells and contributing to aging and various diseases []. Additionally, ferulic acid may exhibit anti-inflammatory properties by modulating certain signaling pathways in the body []. However, the specific mechanisms of its anti-inflammatory effects require further investigation.

Ferulic acid is generally considered safe for topical application in cosmetics []. However, some people may experience skin irritation, especially those with sensitive skin. It is recommended to perform a patch test before widespread use.

Physical Description

Solid

XLogP3

1.5

LogP

log Kow = 1.51
1.51

Appearance

Powder

Melting Point

168-171°C

UNII

AVM951ZWST

Related CAS

24276-84-4 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Ferulic acid (FA) is an effective scavenger of free radicals and it has been approved in certain countries as food additive to prevent lipid peroxidation.
Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/
/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.
/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.
/EXPL THER/ ... Curcumin and ferulic acid, two powerful antioxidants, the first from the curry spice turmeric and the second a major constituent of fruit and vegetables, have emerged as strong inducers of the heat shock response. Food supplementation with curcumin and ferulic acid is considered a nutritional approach to reduce oxidative damage and amyloid pathology in Alzheimer disease...
/EXPL THER/ This paper reviews phytonutrients from rice bran that have shown promising disease-preventing and health-related benefits in experimental research studies. Candidate products studied and under investigation include: inositol and related compounds, inositol hexaphosphate (IP6 or phytate), rice oil, ferulic acid, gamma-oryzanol, plant sterols, tocotrienols and RICEO, a new rice-bran-derived product. Diseases in which preventive and/or nutraceutical effects have been detected include: cancer, hyperlipidemia, fatty liver, hypercalciuria, kidney stones, and heart disease. In addition, rice-bran products may have potential applications as nutritional ingredients in the context of their utility in functional foods.

MeSH Pharmacological Classification

Anticoagulants

Vapor Pressure

2.69X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1135-24-6
97274-61-8
537-98-4

Associated Chemicals

trans-Ferulic acid; 537-98-4
cis-Ferulic acid; 1014-83-1

Wikipedia

Ferulic acid

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepared by the interaction of vanillin, malonic acid and piperidine in pyridine for 3 weeks, then precipitating with HCl
Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

A high-performance liquid chromatographic method was developed for selective determination of ferulic acid in 7 min in the extracts from wheat flour and ground whole wheat at typical levels of 50 and 500 micrograms/g, respectively. Recovery of 99.9% was obtained when ferulic acid was extracted into dilute sulfuric acid, followed by enzymatic treatment of the extract with an alpha-amylase preparation. The chromatographic system included a 100-mm column packed with Hypersil 5 micron reversed-phase ODS operating isocratically with 12% methanol-citrate buffer (pH 5.4) mixture. The selectivity and sensitivity of both ultraviolet diode array and fluorescence detectors was investigated. The optimum wavelengths selected were 320 nm and 312 nm/418 nm respectively. Relative standard deviations of the analytical procedure were 2.43% and 5.10% for whole wheat and flour samples, respectively.

Interactions

The effects of topically applied curcumin, chlorogenic acid, caffeic acid, and ferulic acid on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal ornithine decarboxylase activity, epidermal DNA synthesis, and the promotion of skin tumors were evaluated in female CD-1 mice. Topical application of 0.5, 1, 3, or 10 umol of curcumin inhibited by 31, 46, 84, or 98%, respectively, the induction of epidermal ornithine decarboxylase activity by 5 nmol of TPA. In an additional study, the topical application of 10 umol of curcumin, chlorogenic acid, caffeic acid, or ferulic acid inhibited by 91, 25, 42, or 46%, respectively, the induction of ornithine decarboxylase activity by 5 nmol of TPA. The topical application of 10 umol of curcumin together with 2 or 5 nmol of TPA inhibited the TPA-dependent stimulation of the incorporation of [3H]-thymidine into epidermal DNA by 49 or 29%, respectively, whereas lower doses of curcumin had little or no effect. Chlorogenic acid, caffeic acid, and ferulic acid were less effective than curcumin as inhibitors of the TPA-dependent stimulation of DNA synthesis. Topical application of 1, 3, or 10 mumol of curcumin together with 5 nmol of TPA twice weekly for 20 weeks to mice previously initiated with 7,12-dimethylbenz[a]anthracene inhibited the number of TPA-induced tumors per mouse by 39, 77, or 98%, respectively. Similar treatment of mice with 10 mumol of chlorogenic acid, caffeic acid, or ferulic acid together with 5 nmol of TPA inhibited the number of TPA-induced tumors per mouse by 60, 28, or 35%, respectively, and higher doses of the phenolic acids caused a more pronounced inhibition of tumor promotion. The possibility that curcumin could inhibit the action of arachidonic acid was evaluated by studying the effect of curcumin on arachidonic acid-induced edema of mouse ears. The topical application of 3 or 10 umol of curcumin 30 min before the application of 1 umol of arachidonic acid inhibited arachidonic acid-induced edema by 33 or 80%, respectively.
... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...
A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.
This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.
For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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